molecular formula C7H16ClNO B1375560 trans-4-Amino-4-methylcyclohexanol hydrochloride CAS No. 923598-04-3

trans-4-Amino-4-methylcyclohexanol hydrochloride

Cat. No.: B1375560
CAS No.: 923598-04-3
M. Wt: 165.66 g/mol
InChI Key: OJTUFPOPBVLWSY-UHFFFAOYSA-N
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Description

trans-4-Amino-4-methylcyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a solid at room temperature and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride typically involves the reduction of 4-methylcyclohexanone followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or amines under controlled temperatures and pressures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized cyclohexanol derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Amino-4-methylcyclohexanol hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It is also used in the synthesis of biologically active molecules .

Medicine: In medicine, this compound is used as an intermediate in the synthesis of pharmaceutical compounds.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of trans-4-Amino-4-methylcyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • trans-4-Aminocyclohexanol hydrochloride
  • cis-4-Amino-4-methylcyclohexanol hydrochloride
  • trans-4-Methylcyclohexanol

Comparison: trans-4-Amino-4-methylcyclohexanol hydrochloride is unique due to the presence of both amino and hydroxyl groups in the trans configuration, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS Number: 923598-04-3) is an amino alcohol with significant biological activity, particularly in medicinal chemistry and biological research. This compound is characterized by its molecular formula C7H16ClNOC_7H_{16}ClNO and a molecular weight of 165.66 g/mol. Its unique structure, featuring both amino and hydroxyl functional groups, allows it to participate in various biochemical interactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical applications.

The synthesis of this compound typically involves the reduction of 4-methylcyclohexanone followed by amination. Common reducing agents include sodium borohydride or lithium aluminum hydride, while amination may utilize ammonia or primary amines under controlled conditions. This compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes and substitution reactions where functional groups are replaced.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding. The presence of the amino and hydroxyl groups facilitates these interactions, which can modulate several biochemical pathways:

  • Enzyme Interaction : The compound acts as an enzyme inhibitor or modulator, influencing metabolic pathways.
  • Cellular Processes : It has been shown to affect cellular signaling pathways, potentially impacting cell proliferation and differentiation.

Applications in Medicine

This compound is notably used as an intermediate in the synthesis of pharmaceuticals, including:

  • Ambroxol Hydrochloride : A mucolytic agent used in treating respiratory diseases.

The synthesis pathway for Ambroxol involves the hydrogenation of p-nitrophenol followed by subsequent reactions that yield the desired product with high efficiency .

Research Findings and Case Studies

Several studies have investigated the biological effects and applications of this compound:

  • Amino Alcohols in Cellular Research : Research indicates that amino alcohols, including this compound, can significantly alter cellular processes such as apoptosis and cell signaling .
  • Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing various bioactive molecules, demonstrating its versatility in organic synthesis .
  • Pharmacological Studies : In pharmacological contexts, this compound has shown promise in modulating neurotransmitter systems, which could have implications for developing treatments for neurological disorders .

Comparison with Related Compounds

Compound NameStructure TypeKey Features
trans-4-Aminocyclohexanol Hydrochloride Amino AlcoholSimilar reactivity; used in similar synthetic pathways
cis-4-Amino-4-methylcyclohexanol Hydrochloride Isomeric variantDifferent biological activity due to stereochemistry
trans-4-Methylcyclohexanol AlcoholLacks amino group; less biologically active

This compound is distinguished by its unique configuration that enhances its stability and reactivity compared to its isomers.

Properties

IUPAC Name

4-amino-4-methylcyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTUFPOPBVLWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-32-3
Record name Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-4-methylcyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (2-[[(4-isocyanato-4-methylcyclohexyl)oxy]methoxy]ethyl)trimethylsilane (1.5 g, 5.25 mmol, 1.00 equiv) in THF (30 mL) was added hydrochloric acid (6 N, 3.0 mL) and the resulting solution was stirred for 2 h at room temperature. Upon completion, the resulting mixture was concentrated under vacuum to give trans-4-amino-4-methylcyclohexanol hydrochloride (1.0 g, crude) as a white solid.
Name
(2-[[(4-isocyanato-4-methylcyclohexyl)oxy]methoxy]ethyl)trimethylsilane
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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